The synthesis of (-)-Ampelopsin A can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. One notable synthetic pathway involves the reduction of flavanones or flavonols to yield dihydroflavonols.
This method allows for the production of high-purity (-)-Ampelopsin A suitable for research and pharmaceutical applications .
The molecular structure of (-)-Ampelopsin A features a chromenone backbone with multiple hydroxyl groups that contribute to its biological activity. The compound's structure can be represented as follows:
O=C1C=2C(O)=CC(O)=CC2OC(C3=CC(O)=C(O)C(O)=C3)C1O
These structural features are crucial for understanding its reactivity and interaction with biological targets .
(-)-Ampelopsin A participates in several chemical reactions primarily due to its hydroxyl functional groups:
These reactions underscore the compound's versatility in both synthetic chemistry and biological interactions .
The mechanism of action of (-)-Ampelopsin A involves multiple pathways:
These mechanisms contribute to its potential therapeutic applications in conditions like cancer and liver diseases.
The physical and chemical properties of (-)-Ampelopsin A include:
These properties are essential for determining the compound's formulation in pharmaceutical applications .
(-)-Ampelopsin A has a wide range of scientific applications:
The diverse applications highlight the importance of (-)-Ampelopsin A in both health sciences and industrial formulations .
The biosynthesis of (-)-Ampelopsin A initiates with the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form cinnamic acid [6]. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL). The flavonoid pathway commences when p-coumaroyl-CoA combines with malonyl-CoA via chalcone synthase (CHS), generating naringenin chalcone. Chalcone isomerase (CHI) then catalyzes ring closure to form (2S)-naringenin [6] [10].
A critical branch point occurs at flavanone 3-hydroxylase (F3H), which hydroxylates naringenin to yield dihydrokaempferol. Flavonoid 3′-hydroxylase (F3′H) further modifies this intermediate to produce dihydroquercetin (DHQ), the immediate precursor of (-)-Ampelopsin A [6]. Comparative transcriptomics in A. grossedentata revealed that PAL, 4CL, CHS, and F3′H exhibit 1.5- to 3.2-fold higher expression in high-DHM chemotypes than in low-DHM counterparts, directly correlating with DHQ accumulation (Table 1) [6].
Enzyme | Function | Expression in High-DHM Chemotypes |
---|---|---|
PAL | Deamination of phenylalanine | 3.2-fold increase |
4CL | Activation of p-coumaric acid | 2.1-fold increase |
CHS | Condensation to form chalcone | 1.8-fold increase |
F3′H | Hydroxylation to produce DHQ | 2.7-fold increase |
The conversion of DHQ to (-)-Ampelopsin A is mediated by flavonoid 3′,5′-hydroxylase (F3′5′H), which installs a hydroxyl group at the 5′ position of the B-ring with strict stereochemical specificity. This enzyme belongs to the cytochrome P450 family (CYP75B subfamily) and exhibits regio- and stereo-selectivity for the 2R,3R configuration [6]. Molecular docking studies indicate that DHQ binds to F3′5′H via hydrogen bonds between its 3-OH group and the enzyme’s Asn-288 residue, positioning the B-ring for 5′-hydroxylation without epimerization [1] [6].
The product, (-)-Ampelopsin A, retains the 2R,3R stereochemistry of DHQ, which is critical for its biological functions. This configuration enables optimal hydrogen-bonding networks between the 3-OH and carbonyl groups, stabilizing the C-ring in a trans-fused conformation. Such rigidity influences protein-binding affinity, as evidenced by the superior anticancer activity of natural (2R,3R)-(-)-Ampelopsin A compared to synthetic (2S,3S) isomers [1] [3]. Enzymatic acylation or glucosylation further modulates stereochemical properties: Lipase-catalyzed benzoylation at C3 enhances membrane permeability while preserving the 2R,3R configuration [1] [8].
Modification | Catalyst | Stereochemical Outcome | Biological Impact |
---|---|---|---|
5′-Hydroxylation | F3′5′H (CYP75B) | Retention of 2R,3R | Enhanced antioxidant capacity |
4′-O-Glucosylation | Sucrose phosphorylase | α-Glucose conjugation | 89× improved water solubility |
C3-Benzoylation | Thermomyces lanuginosus lipase | Acyl migration prevented | 14.5× increased cellular uptake |
Metabolic engineering of A. grossedentata focuses on overexpressing rate-limiting enzymes and transcription factors to elevate (-)-Ampelopsin A yields. Transgenic vines expressing PAL and F3′5′H under the CaMV 35S promoter show 40–45% higher DHM accumulation than wild-type plants [6]. Co-expression of MYB transcription factors (e.g., AgMYB12) upregulates CHS and F3′H, increasing flux through the flavonoid pathway [6].
Alternatively, heterologous production in soybean (Glycine max) has been achieved by introducing A. grossedentata F3′5′H and UDP-glucosyltransferase genes. Engineered soybeans accumulate (-)-Ampelopsin A-4′-O-glucoside, which exhibits stress-protective effects under salinity or heavy metal exposure. This is mediated by the induction of antioxidant genes (GmAPX, GmWRKY142) and proline biosynthesis [5]. However, challenges persist in microbial systems: Escherichia coli expressing plant P450s often lack electron-transfer partners, limiting DHM titers to <1 g/L [10].
Host System | Genetic Modifications | Yield Enhancement | Key Limitations |
---|---|---|---|
A. grossedentata (vine tea) | PAL + F3′5′H overexpression | 45% increase in DHM | Slow plant growth cycle |
Glycine max (soybean) | F3′5′H + UGT expression | 30–50 mg/g DW in leaves | Tissue-specific expression barriers |
Escherichia coli | Plant P450 + cytochrome reductase | <1 g/L | Inefficient electron transfer |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0